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Compound of Interest

1-(2-ethoxyethyl)-4-iodo-1H-
Compound Name:

pyrazole
CAS No.: 1494045-74-7
Cat. No.: B1444077

Get Quote

Executive Summary

This guide details the protocols for utilizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole as a core
scaffold in microwave-assisted organic synthesis. Unlike the acid-labile 1-(1-ethoxyethyl)
protecting group often found in literature, the 1-(2-ethoxyethyl) moiety represents a stable,
solubilizing ether chain frequently utilized in kinase inhibitor discovery (e.g., JAK/STAT pathway
modulators) to improve physicochemical properties.

The iodine at the C4 position renders this scaffold highly reactive for palladium-catalyzed cross-
coupling reactions. Microwave irradiation significantly accelerates these transformations,
reducing reaction times from hours (thermal reflux) to minutes while suppressing side reactions
like dehalogenation or homocoupling.

Compound Profile & Handling
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Property Description

Chemical Name 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Pyrazole ring substituted at N1 with a 2-
Structure ethoxyethyl chain and at C4 with an iodine
atom.[1][2][3]

Molecular Formula C7H11IN20

Molecular Weight 266.08 g/mol

_ Viscous oil or low-melting solid (depending on
Physical State

purity).
- Soluble in DCM, DMF, DMSO, MeOH, THF.
Solubility . .
Sparingly soluble in water.
- Stable under ambient conditions. Store at 2—-8°C
Stability

away from light (iodides can be photosensitive).

Critical Distinction: Do not confuse this compound with 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.
The "1-ethoxyethyl" group is a hemiaminal ether protecting group removable by acid. The "2-
ethoxyethyl" group described here is a stable alkyl ether that remains part of the final
pharmacophore.

Pre-Requisite Protocol: Scaffold Synthesis

If the starting material is not commercially available, it must be synthesized via N-alkylation.
This step is critical to ensure regiospecificity (N1 alkylation).

Workflow Diagram: Scaffold Generation

4-lodopyrazole

(Solid)  —

Cs2CO3 / DMF SN2 Alkylation > 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Microwave: 100°C, 20 min (Yield: >90%)

2-Bromoethyl ethyl ether
(Liquid)
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Figure 1: Regioselective synthesis of the core scaffold via microwave-assisted N-alkylation.

Protocol A: Microwave-Assisted N-Alkylation

e Reagents:

[¢]

4-lodo-1H-pyrazole (1.0 equiv)[3][4]

[e]

2-Bromoethyl ethyl ether (1.2 equiv)

[e]

Cesium Carbonate (

) (2.0 equiv)

o

Solvent: DMF (anhydrous)
e Procedure:

In a 10 mL microwave vial, dissolve 4-iodo-1H-pyrazole (194 mg, 1.0 mmol) in DMF (3
mL).

[e]

o Add

(652 mg, 2.0 mmol) and stir for 2 minutes.

[e]

Add 2-bromoethyl ethyl ether (135 pL, 1.2 mmol).

o

Seal the vial and irradiate at 100°C for 20 minutes (High absorption setting).
o Work-up:
o Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
o Dry over

, concentrate.

o Validation: Purity is typically >95% by LCMS. No chromatography is usually required.
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Core Protocol: Microwave Suzuki-Miyaura Coupling

This is the primary method for attaching aryl or heteroaryl groups to the C4 position.

Reaction Mechanism & Logic

The C4-lodine bond is weaker than C4-Bromine, facilitating oxidative addition. Microwave
heating promotes the rapid formation of the active

species and accelerates the transmetallation step, which is often the rate-determining step in
hindered pyrazole couplings.

Workflow Diagram: Divergent Synthesis

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Suzuki Coupling Sonogashira Coupling
Ar-B(OH)2, Pd(dppf)CI2 Terminal Alkyne, Pd/Cu
MW: 120°C, 15 min MW: 80°C, 10 min
4-Aryl-1-(2-ethoxyethyl)pyrazole 4-Alkynyl-1-(2-ethoxyethyl)pyrazole
(Kinase Inhibitor Core) (Extended Linker)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways from the iodopyrazole scaffold.

Protocol B: General Suzuki Coupling

Reagents:
o Scaffold: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv)
» Boronic Acid: Ar-

(1.5 equiv)
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o Catalyst:

(5 mol%) - Preferred for stability in air.

e Base:
(aqueous) (3.0 equiv)
e Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

Preparation: In a 2-5 mL microwave process vial, add the scaffold (0.5 mmol), boronic acid
(0.75 mmoal), and catalyst (0.025 mmol).

e Solvent Addition: Add 1,4-Dioxane (2.5 mL) and

(0.75 mL).

e Degassing: Cap the vial and purge with Argon for 1 minute (via needle through septum) to
remove dissolved oxygen. Critical Step: Oxygen causes homocoupling of the boronic acid.

e Irradiation:

o Temperature: 120°C

o Hold Time: 15 minutes

o Stirring: High

o Work-up:

o Filter through a Celite pad (eluting with EtOACc).

o Wash with brine, dry, and concentrate.[5]

o Purify via flash chromatography (Hexane/EtOAc gradient).

Optimization Table: Solvent & Base Effects
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Solvent ) )
Base Temp/Time Yield Notes
System
Standard. Best
Dioxane/Water ) balance of
120°C /15 min 88-95% N
(4:1) solubility and
rate.
Good for
) sterically
DME/Water (3:1) 100°C /20 min 80-85% ) )
hindered boronic
acids.
Higher
DMF ) dehalogenation
140°C / 10 min 60-70%
(Anhydrous) byproduct
observed.

Core Protocol: Microwave Sonogashira Coupling

Used to introduce alkynyl linkers, common in designing covalent inhibitors (e.g., targeting

Cysteine residues).

Protocol C: Copper-Free vs. Copper-Mediated

Note: We recommend a Copper-Mediated approach for this specific scaffold due to the

electron-rich nature of the pyrazole ring, which can make oxidative addition slightly sluggish

compared to simple aryl iodides.
Reagents:

o Scaffold (1.0 equiv)

o Terminal Alkyne (1.5 equiv)

o Catalyst:

(5 mol%)
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o Co-catalyst: Cul (5 mol%)
» Base/Solvent:
(Triethylamine) / DMF (1:4 ratio)

Procedure:

Combine scaffold (0.5 mmol), catalyst (18 mg), and Cul (5 mg) in a vial.
e Add DMF (2 mL) and

(0.5 mL).

e Add the terminal alkyne (0.75 mmol).

* Irradiation:
o Temperature: 80°C (Lower temp prevents alkyne polymerization)
o Hold Time: 10-20 minutes

o Work-up: Standard extraction. Wash with
(aq) to remove Copper.

Troubleshooting & Expert Insights

Dehalogenation (Loss of lodine)
e Symptom: Recovery of 1-(2-ethoxyethyl)-1H-pyrazole (mass = M-126).

o Cause: Overheating or hydride source in the solvent (e.g., ethanol).

o Fix: Switch from Ethanol/Water to Dioxane/Water. Reduce temperature to 100°C and extend
time. Ensure Argon purge is thorough.

Regioisomer Contamination

o Symptom: Multiple spots on TLC during the synthesis of the starting material.
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« Insight: Alkylation of 4-iodopyrazole generally favors the N1 position (sterically less hindered
and thermodynamically stable) over N2. However, if using 1-iodoethyl reagents, migration
can occur.

» Validation: The 2-ethoxyethyl chain is stable. Confirm structure via NOESY NMR (interaction
between chain protons and Pyrazole H-5).

Palladium Residue Removal

e Pyrazoles are good ligands for Pd. Products may be colored (yellow/brown).

o Protocol: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with
agueous L-Cysteine solution before evaporation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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